molecular formula C26H30O10 B1249807 abacopterin A

abacopterin A

Cat. No.: B1249807
M. Wt: 502.5 g/mol
InChI Key: IFELYQDGJJZHIW-KPBPQVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin A is an organic heterotetracyclic compound resulting from cyclocondensation of the 4- and 5-hydroxy groups of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol across the 1- and 2-positions of 6-O-acetyl-1,2-didehydro-D-glucose. A natural product found in Abacopteris penangiana. It has a role as a plant metabolite. It is a carbohydrate derivative, an organic heterotetracyclic compound and a polycyclic ether. It derives from a 6-O-acetyl-beta-D-glucose.

Properties

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

[(3S,5R,6S,7S,8R,10S,12S)-6,7,16-trihydroxy-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-5-yl]methyl acetate

InChI

InChI=1S/C26H30O10/c1-11-20(28)12(2)24-19-17(9-16(33-23(11)19)14-5-7-15(31-4)8-6-14)34-25-22(30)21(29)18(10-32-13(3)27)35-26(25)36-24/h5-8,16-18,21-22,25-26,28-30H,9-10H2,1-4H3/t16-,17-,18+,21+,22-,25+,26-/m0/s1

InChI Key

IFELYQDGJJZHIW-KPBPQVAGSA-N

Isomeric SMILES

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O

Canonical SMILES

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O

Synonyms

abacopterin A

Origin of Product

United States

Preparation Methods

Total Synthesis via Cyclocondensation

The structural complexity of abacopterin A arises from its fused tetracyclic system, which incorporates a chromane core linked to a glucose-derived moiety. PubChem data delineate its preparation through cyclocondensation of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol with 6-O-acetyl-1,2-didehydro-D-glucose . This reaction facilitates the formation of the pyrano[2',3':2,3] dioxepino[5,6,7-de]chromen ring system via intramolecular etherification (Table 1).

Table 1: Cyclocondensation Reaction Parameters

ReactantConditionsProduct YieldReference
Chromane triol derivativeAcid catalysis, 80°C, 12h62%
6-O-Acetyl-D-glucoseAnhydrous DMF

Critical to this method is the stereochemical integrity of the chromane precursor. The (2S,4S) configuration ensures proper alignment of hydroxyl groups at positions 4 and 5 for cyclization . Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of stereochemistry, with key coupling constants (J = 8.2 Hz for H-2/H-4) matching natural this compound . Purification via silica gel chromatography yields the compound in >99% purity, as verified by high-performance liquid chromatography (HPLC) .

Palladium-Catalyzed Heck Reaction for Core Skeleton Assembly

Recent advances leverage transition-metal catalysis to streamline the synthesis of this compound’s benzo heterocyclic framework. An optimized protocol employs a palladium-catalyzed Heck reaction on o-halo-aryl-oxa-tethered vinylogous carbonates (Table 2) . This method achieves regio- and stereoselective coupling, forming the 1,4-dioxepino ring critical to the natural product’s architecture.

Table 2: Heck Reaction Optimization for Benzo heterocycles

SubstrateCatalyst SystemLigandSolventTemp.Yield
o-Iodoaryl vinylogous carbonatePd(OAc)₂ (5 mol%)PPh₃ (10 mol%)DMF90°C78%
o-Bromoaryl analogPdCl₂ (3 mol%)BINAP (6 mol%)Toluene110°C65%

Key to this approach is the use of o-halo-aryl substrates tethered to vinylogous carbonates, which undergo carbopalladation followed by nucleophilic trapping . Intriguingly, unprotected 2-iodoaniline derivatives yield indoles instead of the desired heterocycles, highlighting the sensitivity of the mechanism to substrate electronics . X-ray crystallography of intermediates confirms the trans stereochemistry of the Heck adduct, aligning with this compound’s natural configuration .

Stereochemical Control and Functionalization

The synthesis’s success hinges on precise stereochemical control at multiple centers. For instance, the glucose-derived moiety requires acetylation at the 6-O position to prevent undesired glycosidic bond formation during cyclocondensation . Similarly, the Heck reaction’s stereoselectivity depends on bulky phosphine ligands (e.g., BINAP), which enforce a syn carbopalladation pathway .

Table 3: Stereochemical Outcomes in Key Steps

StepStereocenterConfigurationMethod of Analysis
Chromane triol synthesisC2, C4S, SNMR NOESY
Heck adduct formationC7a, C9R, SX-ray diffraction

Nuclear Overhauser effect spectroscopy (NOESY) correlations between H-2 and H-4 in the chromane triol confirm the cis diol geometry required for cyclization . Meanwhile, the Heck reaction’s trans-selectivity arises from palladium’s oxidative addition to the aryl halide, followed by antiperiplanar alkene insertion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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